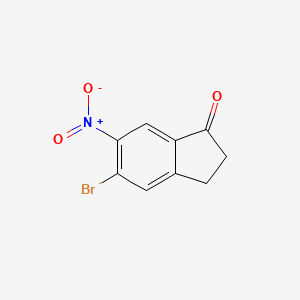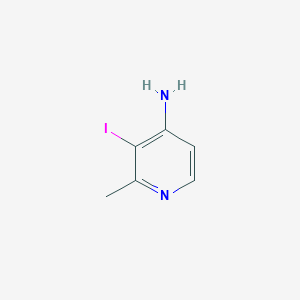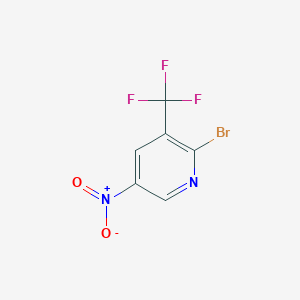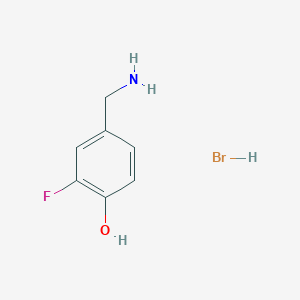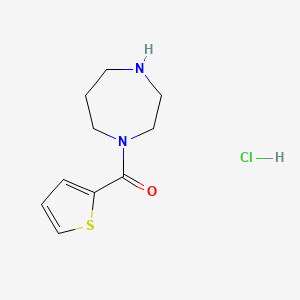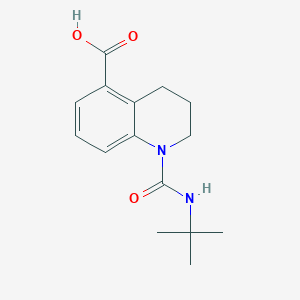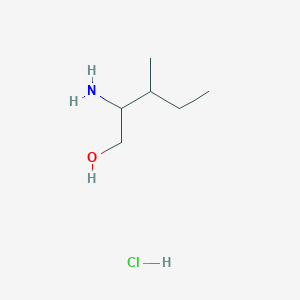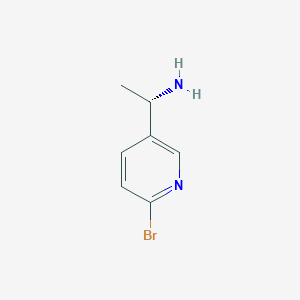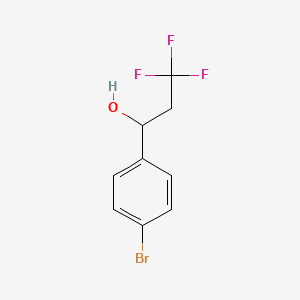
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol
Overview
Description
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol (BPTF) is an organic compound that has been studied for its potential applications in scientific research. BPTF is a small molecule that has a unique structure, with a bromine atom attached to a phenyl ring, and three fluorinated propan-1-ol groups. BPTF has attracted the interest of researchers due to its potential applications in medicinal chemistry, biochemistry, and drug discovery.
Scientific Research Applications
Surface Modification of Electrodes
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol: has been utilized in the preparation of surface-modified Au (111) electrodes . This application is crucial in the field of electrochemistry where electrode surfaces are tailored to enhance their properties such as conductivity, reactivity, and stability. The compound’s ability to introduce bromophenyl groups onto the electrode surface can significantly influence the electron transfer processes and catalytic activities.
Antimicrobial Activity
Derivatives of this compound have shown promising results as antimicrobial agents. The presence of the bromophenyl group is believed to contribute to the antimicrobial efficacy of these compounds. They have been tested against various bacterial (Gram-positive and Gram-negative) and fungal species, showing a broad spectrum of activity .
Antiproliferative Agents
The compound’s derivatives have also been explored for their potential as antiproliferative agents, particularly against cancer cell lines. Studies have indicated that these derivatives can be effective in inhibiting the growth of cancer cells, such as human breast adenocarcinoma cancer cell line (MCF7), suggesting a potential application in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol to understand their interaction with biological targets. These studies help in predicting the binding modes and affinities of the compounds to receptors, which is valuable for rational drug design .
Neurotoxicity Research
Research has been conducted to investigate the neurotoxic potentials of newly synthesized derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain. This is significant for understanding the impact of chemicals on the nervous system and for the development of neuroprotective strategies .
Oxidative Stress and Disease Development
The compound’s derivatives have been studied for their role in oxidative stress and its association with disease development. Oxidative stress is linked to various diseases, and the compound’s ability to affect free radicals and reactive oxygen species (ROS) is of great interest in the development of antioxidants and therapeutic agents .
properties
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZFEMQGRLKIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol | |
CAS RN |
13541-19-0 | |
| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



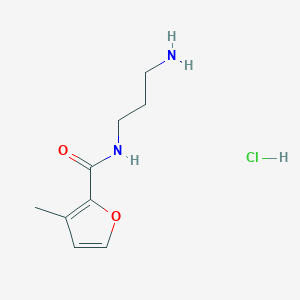

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
